molecular formula C25H21ClN2O3 B7697454 3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

Cat. No. B7697454
M. Wt: 432.9 g/mol
InChI Key: GDCKZNHKHHUSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide in lab experiments is its versatility. This compound can be used in various assays to investigate its biological activity. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in drug discovery and delivery. Finally, investigations into the toxicological profile of this compound are also necessary to ensure its safety for human use.

Synthesis Methods

The synthesis of 3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide involves a multi-step process that includes the condensation of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with p-toluidine, followed by the reaction with 3-chlorobenzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions and as a chelating agent for drug delivery.

properties

IUPAC Name

3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c1-16-6-8-21(9-7-16)28(25(30)17-4-3-5-20(26)13-17)15-19-12-18-14-22(31-2)10-11-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCKZNHKHHUSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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